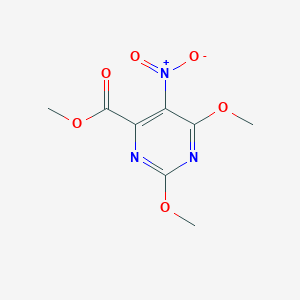
3-Butenylzinc bromide
Übersicht
Beschreibung
3-Butenylzinc bromide is an organozinc compound . It is a nucleophilic reagent applicable for substitution and addition reactions . It can also be used in cross-coupling reactions, specifically Negishi couplings .
Molecular Structure Analysis
The molecular formula of this compound is C4H7BrZn . The bromine atom in the compound has a radius of 102 pm and its Van der Waals radius is 183 pm .Chemical Reactions Analysis
This compound is used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a molecular weight of 200.39 , a melting point of -108 °C, a boiling point of 65-67 °C, and a density of 0.973 g/mL at 25 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Oxidation Studies
3-Butenylzinc bromide, along with its magnesium and aluminium counterparts, has been studied for its oxidation behavior at low temperatures. The oxidation products, when reduced by various reducing agents, showed a predominance of secondary structures in the resulting peroxides (Czernecki, Georgoulis, & Michel, 1977).
Electrosynthesis
The electrosynthesis of 3-thienylzinc bromide, which is chemically related to this compound, was performed under mild conditions. This process involved the electroreduction of a solution containing zinc bromide and a nickel-bipyridine complex, using a magnesium rod as a sacrificial anode. The organometallic product was then coupled with aryl halides using palladium catalysis (Gosmini, Nédélec, & Périchon, 1997).
Wirkmechanismus
Target of Action
3-Butenylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis . It targets organic halides or triflates in palladium-catalyzed Negishi cross-coupling reactions .
Mode of Action
This compound interacts with its targets (organic halides or triflates) in a Negishi coupling reaction . This reaction is a type of cross-coupling reaction, allowing the construction of carbon-carbon bonds . The compound acts as a nucleophile, donating an electron pair to form a bond with the electrophilic carbon in the organic halide or triflate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Negishi coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds from simpler precursors . The downstream effects include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science .
Pharmacokinetics
Its bioavailability would depend on the specific experimental conditions, including the solvent used, the presence of other reagents, and the temperature .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Negishi coupling reactions . This enables the synthesis of a wide variety of complex organic compounds from simpler precursors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, the solvent used, and the presence of other reagents . For example, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, it is usually used in a well-ventilated area or outdoors due to its classification as a flammable liquid .
Safety and Hazards
3-Butenylzinc bromide is classified as a highly flammable liquid and vapor (H225), harmful if swallowed (H302), causes serious eye irritation (H319), may cause respiratory irritation (H335), may cause drowsiness or dizziness (H336), and is suspected of causing cancer (H351) . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Biochemische Analyse
Biochemical Properties
3-Butenylzinc bromide plays a significant role in biochemical reactions, primarily as a nucleophilic reagent. It interacts with various enzymes, proteins, and other biomolecules, facilitating substitution and addition reactions. The compound’s ability to form bonds with organic halides or triflates makes it a versatile tool in constructing carbon-carbon bonds . The interactions of this compound with biomolecules are typically characterized by its nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in enzyme activity, which in turn affects metabolic pathways and gene expression patterns. The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and other proteins allows it to modulate their activity, leading to changes in metabolic flux and gene expression . Additionally, this compound can participate in redox reactions, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its reactivity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health, including oxidative stress and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate beneficial biochemical reactions without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a nucleophilic reagent allows it to participate in the synthesis of complex organic molecules, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes such as oxidoreductases and transferases are crucial for its involvement in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects . The transport mechanisms ensure that this compound reaches its site of action efficiently, enhancing its effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, ensuring precise modulation of cellular processes.
Eigenschaften
IUPAC Name |
bromozinc(1+);but-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFDFNINBXPQIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226570-67-8 | |
| Record name | 226570-67-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


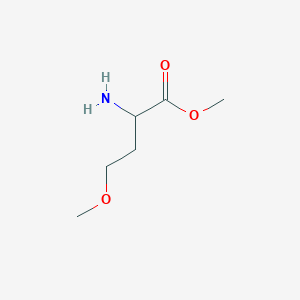
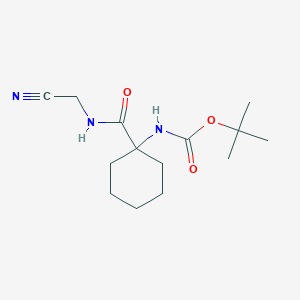
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)
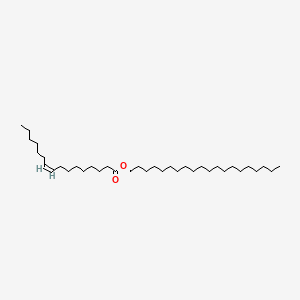


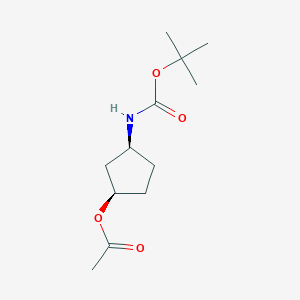

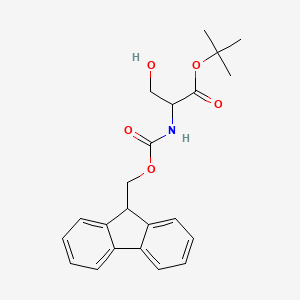
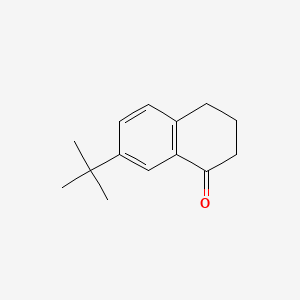


palladium(II)](/img/structure/B3117698.png)
